molecular formula C16H14N4O2 B2355709 N-(4-acetamidophenyl)-1H-indazole-3-carboxamide CAS No. 930041-17-1

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide

Cat. No. B2355709
CAS RN: 930041-17-1
M. Wt: 294.314
InChI Key: WPKXKORUXBQXFQ-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)propanamide” is a chemical compound . “4-Acetamidophenol”, also known as Acetaminophen or Paracetamol, is a synthetic non-opioid derivative of p-aminophenol and a basic bioactive molecule in numerous pharmaceutical preparations for the treatment of colds and flu .


Synthesis Analysis

The synthesis of Acetaminophen involves the reaction of 4-aminophenol with acetic anhydride in the presence of pyridine to produce 4-acetamidophenyl acetate . The reaction takes place according to the mechanism of nucleophilic addition in which the nitrogen atom of the p-aminophenol as a nucleophile attacks a carbonyl group of acetic anhydride forms an intermediate which undergoes further elimination of the acetate anion .


Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)propanamide” is represented by the molecular formula C11H14N2O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acetaminophen illustrate the electrophilic reactivities of carbonyls . The reaction involves the formation of an intermediate 4-acetamidophenyl acetate .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-acetamidophenyl)propanamide” is 206.24 g/mol .

Scientific Research Applications

Synthetic Routes and Chemical Properties

Compounds like 1,2,3-triazoles, which share similar heterocyclic characteristics with indazole derivatives, are key scaffolds in drug discovery and bioconjugation. They exhibit diverse applications in pharmaceutical chemistry, material science, and solid-phase organic synthesis. The Click synthesis method, involving the copper(I) catalyzed azide-alkyne cycloaddition, highlights the utility of these compounds in creating biologically active molecules with high selectivity and yield (Kaushik et al., 2019). This approach's efficiency and versatility suggest that N-(4-acetamidophenyl)-1H-indazole-3-carboxamide could be synthesized and modified through similar routes for various scientific applications.

Therapeutic Applications

Indazole derivatives have been extensively studied for their wide variety of biological activities, which include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds form the basis for developing novel therapeutic agents, highlighting the pharmaceutical relevance of indazole-based structures (Ferreira et al., 2013). Considering the similarity in the core structure, N-(4-acetamidophenyl)-1H-indazole-3-carboxamide might also possess promising therapeutic potentials, warranting further investigation into its pharmacological applications.

Environmental and Analytical Chemistry

Advanced Oxidation Processes (AOPs) are used to treat acetaminophen (ACT) from aqueous mediums, indicating the relevance of related compounds in environmental chemistry. The degradation pathways and by-products, including various organic acids and derivatives, reveal the complex interactions and transformations these compounds undergo in the environment (Qutob et al., 2022). This suggests that N-(4-acetamidophenyl)-1H-indazole-3-carboxamide could be studied for its environmental fate, degradation, and potential use in water treatment technologies.

Mechanism of Action

The exact mechanism of action of Acetaminophen remains unclear. It is historically categorized along with nonsteroidal anti-inflammatory drugs (NSAIDs) due to its inhibition of the cyclooxygenase (COX) pathways . Acetaminophen may inhibit the COX pathway in the central nervous system (CNS) but not in peripheral tissues .

Safety and Hazards

Acetaminophen is harmful if swallowed . It should be handled with care, avoiding contact with skin and eyes, and not be ingested .

properties

IUPAC Name

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10(21)17-11-6-8-12(9-7-11)18-16(22)15-13-4-2-3-5-14(13)19-20-15/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKXKORUXBQXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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